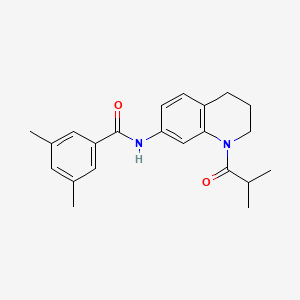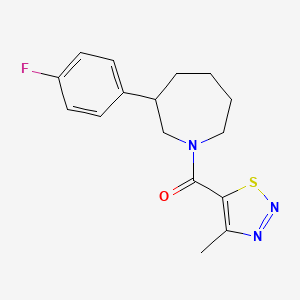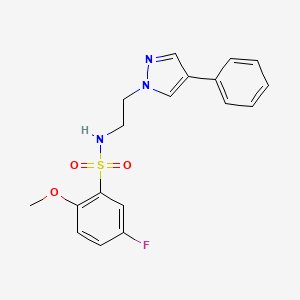![molecular formula C19H23N7O B2470087 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920178-20-7](/img/structure/B2470087.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It is related to the class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been synthesized for various purposes, including potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various computational methods. For example, the GAUSSIAN 16W program package has been used for geometry optimization . This involves adjusting the positions of the atoms in the molecule to minimize the total energy.Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, aromatic nucleophilic substitution reactions have been used to synthesize related compounds . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds. For example, related compounds have been found to exhibit cytotoxicity at certain concentrations .Scientific Research Applications
Medicinal Chemistry Applications
c-Met Inhibition: The compound has shown promise as a c-Met protein kinase inhibitor. c-Met is involved in cell signaling pathways related to cancer progression. Inhibition of c-Met can be therapeutically relevant for cancer treatment .
Materials Science and Polymers
Incorporation into Polymers: Researchers have used similar heterocyclic nuclei in polymers for applications such as solar cells. The compound’s unique structure may contribute to the properties of these materials .
Other Applications
Fluorescent Probes: The compound or related analogs could serve as fluorescent probes due to their distinctive structure. These probes are valuable tools for imaging and studying biological processes .
BACE-1 Inhibition: Inhibition of (\beta)-secretase 1 (BACE-1) is relevant for Alzheimer’s disease research. Some structures containing the heterocyclic nuclei have demonstrated BACE-1 inhibitory activity .
Future Directions
The compound and related compounds could be further studied for their potential applications. For example, they could be evaluated for their antiviral and antimicrobial activities . Additionally, their physical and chemical properties could be further analyzed, and their synthesis could be optimized .
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-specific protease 28 (USP28) . USP28 plays a crucial role in regulating protein levels and is associated with the progression of certain human malignancies .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the cell cycle regulation and EMT pathways . By inhibiting USP28, the compound disrupts these pathways, leading to a halt in cell proliferation and EMT progression .
Result of Action
The compound’s action results in the inhibition of cell proliferation and EMT progression in gastric cancer cell lines . This suggests potential therapeutic applications in the treatment of gastric cancer .
properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKAJYUILURLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

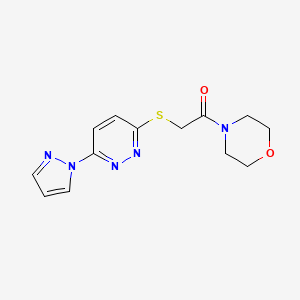
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)
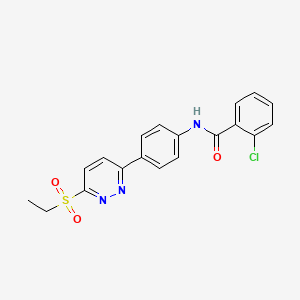

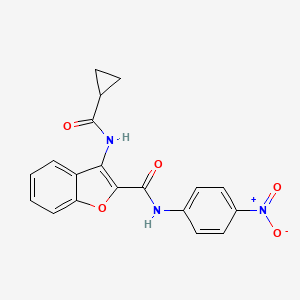
![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)
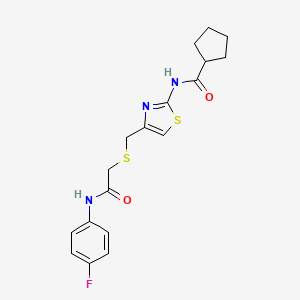
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)
